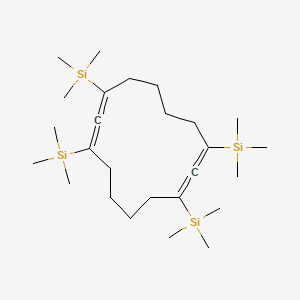
(Cyclotetradeca-1,2,8,9-tetraene-1,3,8,10-tetrayl)tetrakis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclotetradeca-1,2,8,9-tetraene-1,3,8,10-tetrayl)tetrakis(trimethylsilane) is a complex organic compound characterized by its unique structure, which includes a cyclotetradeca ring with multiple double bonds and trimethylsilane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclotetradeca-1,2,8,9-tetraene-1,3,8,10-tetrayl)tetrakis(trimethylsilane) typically involves the cyclotetramerization of propargyl alcohol under nickel(0) catalysis. This reaction yields a D2 symmetric product, which is then further functionalized with trimethylsilane groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(Cyclotetradeca-1,2,8,9-tetraene-1,3,8,10-tetrayl)tetrakis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The double bonds in the cyclotetradeca ring can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation reactions can reduce the double bonds to single bonds using catalysts such as palladium on carbon.
Substitution: The trimethylsilane groups can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Cyclotetradeca-1,2,8,9-tetraene-1,3,8,10-tetrayl)tetrakis(trimethylsilane) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (Cyclotetradeca-1,2,8,9-tetraene-1,3,8,10-tetrayl)tetrakis(trimethylsilane) involves its interaction with various molecular targets. The compound’s double bonds and trimethylsilane groups allow it to participate in a range of chemical reactions, influencing molecular pathways and interactions. Specific pathways and targets would depend on the context of its application, such as in catalysis or material science.
Comparison with Similar Compounds
Similar Compounds
Cyclotetradecaheptaene: A hydrocarbon with a similar cyclotetradeca ring but different functional groups.
Beta-pinacene: A diterpene with a cyclotetradeca structure substituted by methyl and isopropyl groups.
Uniqueness
(Cyclotetradeca-1,2,8,9-tetraene-1,3,8,10-tetrayl)tetrakis(trimethylsilane) is unique due to its combination of a cyclotetradeca ring with multiple double bonds and trimethylsilane groups
Properties
CAS No. |
61349-55-1 |
|---|---|
Molecular Formula |
C26H52Si4 |
Molecular Weight |
477.0 g/mol |
InChI |
InChI=1S/C26H52Si4/c1-27(2,3)23-17-13-14-19-25(29(7,8)9)22-26(30(10,11)12)20-16-15-18-24(21-23)28(4,5)6/h13-20H2,1-12H3 |
InChI Key |
JAKCSISYVXLZDD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C=C(CCCCC(=C=C(CCCC1)[Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Aza-4-borabicyclo[2.2.2]octane](/img/structure/B14583038.png)
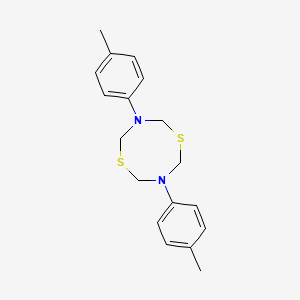


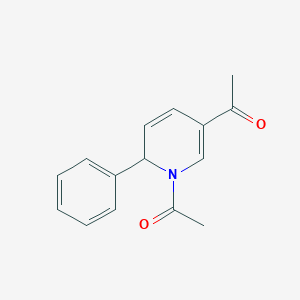

![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-16-methylheptadecanamide](/img/structure/B14583063.png)
![Pyridine, 1,2-dihydro-1,3,4-trimethyl-2-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14583069.png)
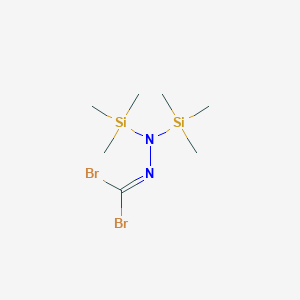
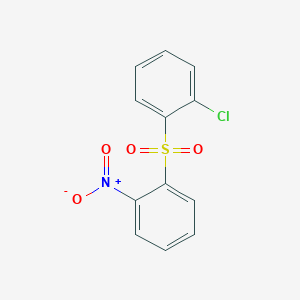

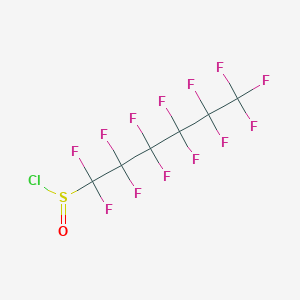
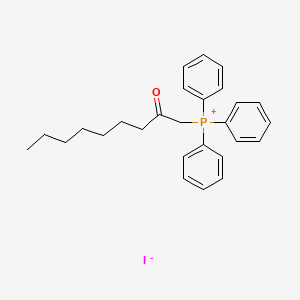
![({[(4-Methoxyphenyl)methyl]amino}methylidene)propanedinitrile](/img/structure/B14583126.png)
